

A Comparative Guide to PTP1B Inhibitors: CPT-157633 and Trodusquemine (MSI-1436)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPT-157633

Cat. No.: B8144457

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prime therapeutic target for a range of disorders including metabolic diseases, neurological conditions, and cancer. This guide provides a detailed, objective comparison of two prominent PTP1B inhibitors: **CPT-157633**, a competitive inhibitor, and Trodusquemine (MSI-1436), a non-competitive allosteric inhibitor. We present a synthesis of their mechanisms of action, supporting experimental data, and detailed experimental protocols to aid researchers in their evaluation of these compounds.

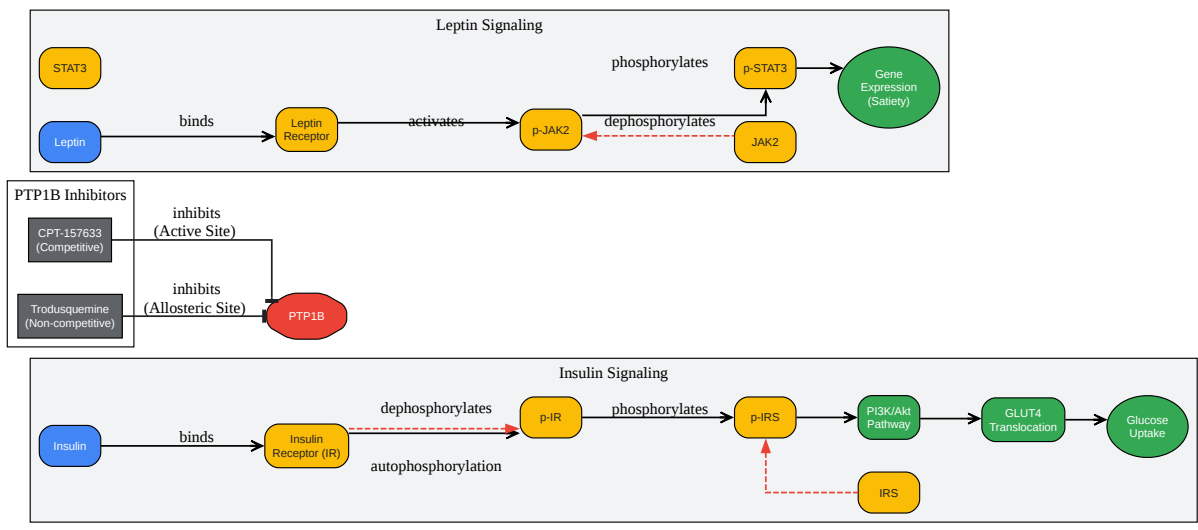
At a Glance: Key Differences

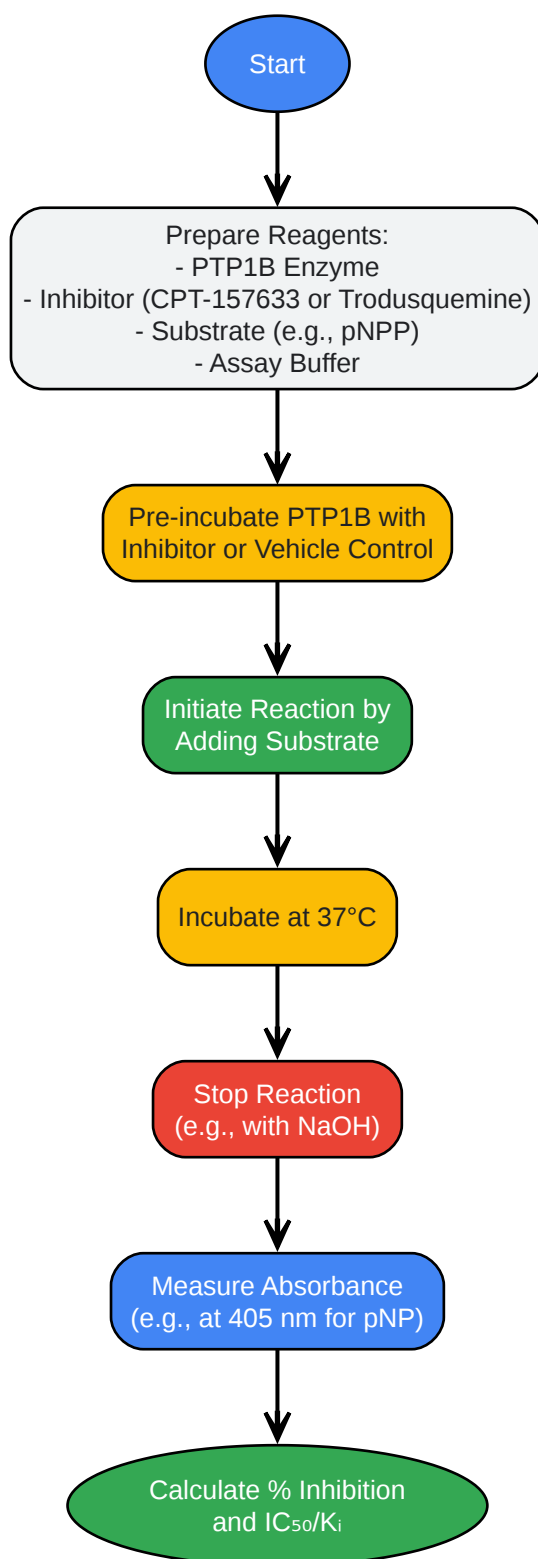
Feature	CPT-157633	Trodusquemine (MSI-1436)
Mechanism of Action	Competitive Inhibitor	Non-competitive, Allosteric Inhibitor
Binding Site	Active Site of PTP1B	Allosteric site on PTP1B
Inhibition Constant (K _i)	45 nM[1]	IC ₅₀ : ~1 μM[2]
Primary Research Areas	Rett Syndrome, Binge drinking-induced glucose intolerance[3]	Obesity, Type 2 Diabetes, Atherosclerosis, Neurodegenerative diseases[4][5][6]
Administration Route (Preclinical)	Intraperitoneal injection[7]	Intraperitoneal or intravenous injection[4]
Oral Bioavailability	Not reported	Poor[4]

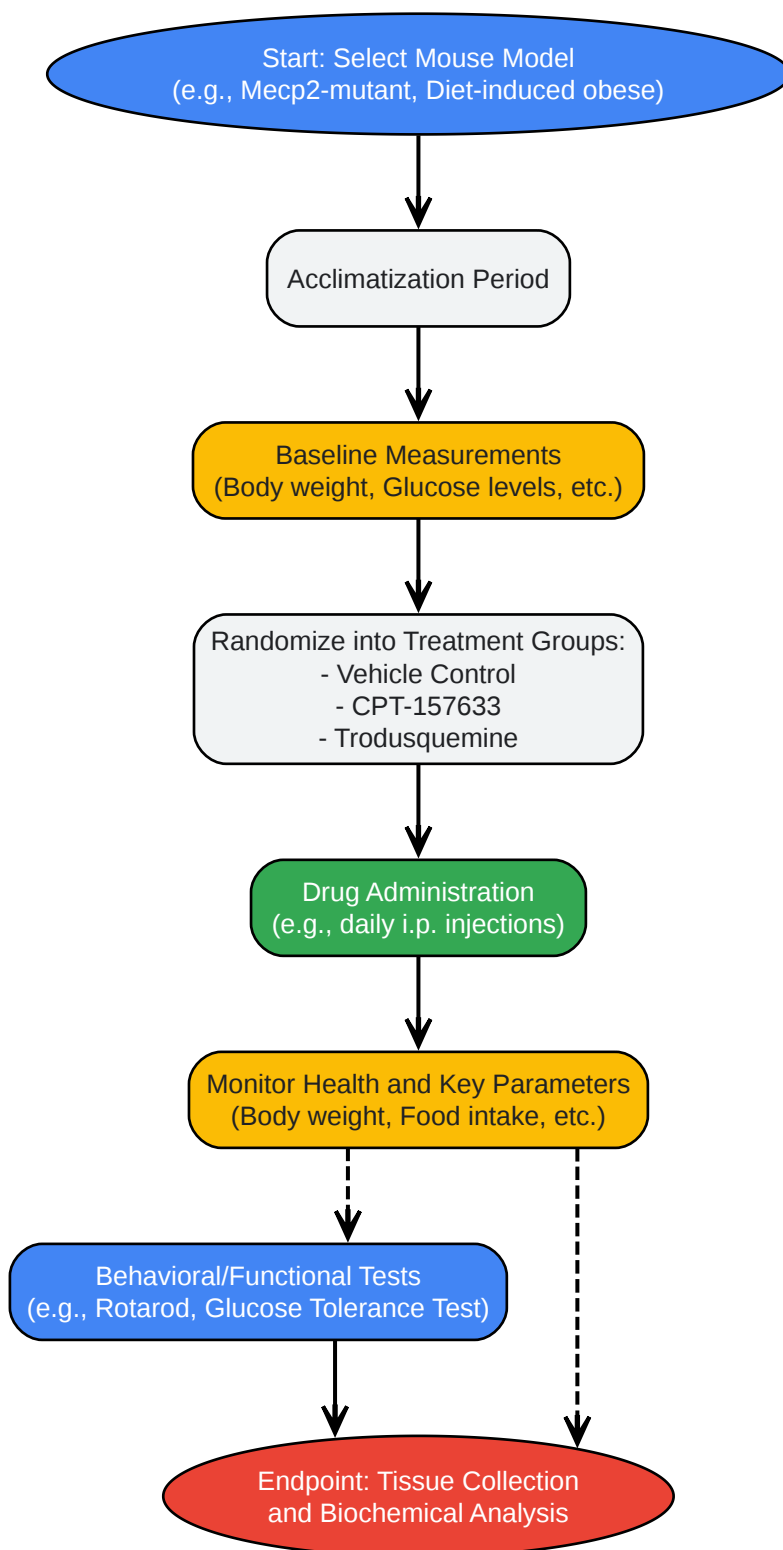
Mechanism of Action and Signaling Pathways

Both **CPT-157633** and Trodusquemine target PTP1B, an enzyme that dephosphorylates key proteins in the insulin and leptin signaling pathways. By inhibiting PTP1B, these compounds enhance the phosphorylation of the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor. This leads to improved glucose uptake and enhanced satiety signals.

However, their mode of inhibition differs significantly. **CPT-157633** is a competitive inhibitor, meaning it binds to the active site of PTP1B, directly competing with the enzyme's natural substrates. In contrast, Trodusquemine is a non-competitive, allosteric inhibitor. It binds to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 7. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to PTP1B Inhibitors: CPT-157633 and Trodusquemine (MSI-1436)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144457#comparing-cpt-157633-and-trodusquemine-msi-1436]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com